molecular formula C17H17NO B12916910 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole CAS No. 917776-93-3

3-Ethoxy-1-methyl-1-phenyl-1H-isoindole

Cat. No.: B12916910
CAS No.: 917776-93-3
M. Wt: 251.32 g/mol
InChI Key: NNZJKFDJGWJIAO-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1-phenyl-1H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of an appropriate isoindole precursor with ethyl iodide and methyl iodide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-methyl-1-phenyl-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted isoindoles, dihydroisoindoles, and isoindole-1,3-diones, depending on the specific reaction and conditions used.

Scientific Research Applications

3-Ethoxy-1-methyl-1-phenyl-1H-isoindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-phenyl-1H-isoindole: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    3-Ethoxy-1-phenyl-1H-isoindole: Lacks the methyl group, which may influence its chemical properties and applications.

    1-Methyl-3-phenyl-1H-isoindole:

Uniqueness

The presence of both ethoxy and methyl groups in 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole imparts unique chemical properties, making it a versatile compound for various applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

CAS No.

917776-93-3

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-ethoxy-1-methyl-1-phenylisoindole

InChI

InChI=1S/C17H17NO/c1-3-19-16-14-11-7-8-12-15(14)17(2,18-16)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3

InChI Key

NNZJKFDJGWJIAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(C2=CC=CC=C21)(C)C3=CC=CC=C3

Origin of Product

United States

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